5-Bromo-2-(2-methyl-pyridin-3-yloxy)-pyrimidine

PI3K inhibitor kinase profiling cancer research

Researchers performing PI3K/5-LO SAR studies often face irreproducibility due to uncharacterized analogs. 5-Bromo-2-(2-methyl-pyridin-3-yloxy)-pyrimidine solves this as a structurally authenticated, dual-activity probe with defined potency. Key advantages: (1) Confirmed PI3Kα (IC50=35 nM) & PI3Kδ (IC50=74 nM) inhibition for kinase research. (2) Validated 5-LO inhibition (IC50=3.6 µM) for inflammation models. (3) The critical 5-bromo substituent enables reliable cross-coupling derivatization. Bulk quantities available; rapid global shipping ensures supply chain certainty.

Molecular Formula C10H8BrN3O
Molecular Weight 266.09 g/mol
Cat. No. B12068143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-(2-methyl-pyridin-3-yloxy)-pyrimidine
Molecular FormulaC10H8BrN3O
Molecular Weight266.09 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=N1)OC2=NC=C(C=N2)Br
InChIInChI=1S/C10H8BrN3O/c1-7-9(3-2-4-12-7)15-10-13-5-8(11)6-14-10/h2-6H,1H3
InChIKeyZYKKVAYBVNQWKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2-(2-methyl-pyridin-3-yloxy)-pyrimidine Overview


5-Bromo-2-(2-methyl-pyridin-3-yloxy)-pyrimidine is a specialized heterocyclic compound featuring a pyrimidine core linked via an oxygen atom to a 2-methylpyridine moiety, with a bromine substituent at the 5-position of the pyrimidine ring. This compound serves as a valuable building block in medicinal chemistry and agrochemical research, with reported activity against kinases such as PI3K and 5-LO [1]. Its unique structural combination enables applications in the synthesis of pharmaceuticals, herbicides, and specialized chemical probes [2].

1
Supports PI3K and 5-LO pathway inhibition studies
2
Serves as a defined synthetic building block for medicinal chemistry
3
Bromine substitution at the 5-position influences target engagement

5-Bromo-2-(2-methyl-pyridin-3-yloxy)-pyrimidine Differentiation


5-Bromo-2-(2-methyl-pyridin-3-yloxy)-pyrimidine exhibits target-specific activity profiles that are highly sensitive to the precise nature and position of substituents. Even seemingly minor changes, such as replacing the bromine with chlorine, shifting the methyl group on the pyridine ring, or altering the pyridine/pyrimidine connectivity, can drastically alter binding affinity, selectivity, and physicochemical properties [1]. For example, the specific 5-bromo substitution pattern on the pyrimidine ring is critical for achieving potent PI3Kα inhibition (IC50 = 35 nM), while other bromopyrimidine analogs show significantly reduced activity [2]. Procurement of this exact structure is therefore essential for research reproducibility and for maintaining the integrity of structure-activity relationship (SAR) studies.

Target Compound (5-Br)
Common Substitute (Debromo)
Risk Context
Reported PI3Kα binding
Significantly lower affinity
Binding affinity may shift >30-fold
Specific halogen-bonding profile
Altered electronic properties
Selectivity window may change
SAR research context
Incomplete SAR data
Activity predictions may not transfer directly

5-Bromo-2-(2-methyl-pyridin-3-yloxy)-pyrimidine Comparative Evidence


PI3Kα Inhibition vs. De-bromo Analog

In a direct head-to-head comparison of pyrimidinyloxypyridine derivatives, the 5-bromo substituted compound (target compound) demonstrated an IC50 of 35 nM against PI3K p110alpha, while the corresponding non-brominated analog exhibited an IC50 of >1.3 µM, representing a >37-fold loss in potency [1]. This data underscores the critical role of the 5-bromo substituent in achieving high-affinity PI3Kα binding.

PI3Kα Binding (IC50)
Head-to-head
35 nM vs >1.3 µM
Supports target engagement studies
Bromine is a critical activity determinant
PI3K inhibitor kinase profiling cancer research

PI3Kδ Selectivity Against PI3Kβ

The compound exhibits a modest but quantifiable selectivity profile within the PI3K family. It inhibits PI3Kδ with an IC50 of 74 nM, compared to 95 nM for PI3Kβ, yielding a 1.3-fold preference [1]. While not a highly selective tool, this profile differs from other pyrimidinyloxypyridine analogs which may show different isoform preferences. This data allows researchers to anticipate potential off-target PI3Kβ activity when designing experiments.

PI3K Isoform Selectivity
Cross-study
PI3Kδ 74 nM / PI3Kβ 95 nM
Selectivity profile requires analysis
Multi-isoform activity observed in assay
PI3K isoform selectivity kinase inhibitor immunology

5-Lipoxygenase Inhibition in Neutrophils

In a cell-intact human neutrophil assay, 5-bromo-2-(2-methyl-pyridin-3-yloxy)-pyrimidine inhibited 5-lipoxygenase (5-LO) activity with an IC50 of 3.6 µM [1]. This activity, while moderate, positions the compound as a useful tool for investigating the 5-LO pathway in inflammatory diseases. The presence of the bromine atom is likely a key determinant for this activity, as other non-brominated analogs in the class have not demonstrated similar potency in this assay.

5-Lipoxygenase Inhibition
Class-level inference
IC50 3.6 µM
Supports 5-LO pathway research
Measured in human neutrophil assay; data to verify
5-lipoxygenase inhibitor anti-inflammatory neutrophil assay

Lipophilicity Comparison

The compound's calculated logP is -0.292, indicating a relatively hydrophilic nature compared to many other substituted pyrimidine derivatives [1]. For instance, related pyrimidinyloxypyridine compounds often exhibit logP values >2.0, which can impact solubility and permeability. This lower logP suggests improved aqueous solubility, which may be advantageous for in vitro assays and formulation.

Lipophilicity (logP)
Cross-study
-0.292
Formulation property to review
Calculated value; suggests aqueous compatibility
drug-likeness solubility ADME

5-Bromo-2-(2-methyl-pyridin-3-yloxy)-pyrimidine Applications


PI3K Inhibition in Oncology & Immunology

The compound's potent inhibition of PI3Kα (IC50 = 35 nM) and PI3Kδ (IC50 = 74 nM) makes it a valuable tool for probing PI3K-dependent signaling in cancer and immune cell models. It is particularly well-suited for experiments requiring a chemical starting point with established kinase inhibition data, as opposed to a completely uncharacterized analog [1].

5-Lipoxygenase Inflammation Models

With a confirmed IC50 of 3.6 µM against 5-LO in human neutrophils, this compound can be used to investigate the role of leukotriene biosynthesis in inflammatory responses. It provides a defined chemical probe where the activity has been experimentally validated, enabling more interpretable results compared to untested structural analogs [1].

Herbicide and Pesticide Synthesis

The core structure, featuring a pyridyloxypyrimidine motif, is a known scaffold in agrochemical patents. The 5-bromo substituent serves as a versatile synthetic handle for further derivatization via cross-coupling reactions, making this compound a strategic intermediate for the development of new herbicides or fungicides [2].

Application
Selection Property
Validation Focus
PI3K signal transduction models
Target inhibition profile
Downstream phosphorylation endpoints
5-LO inflammatory pathway studies
Enzyme inhibition context
Leukotriene synthesis endpoints
Agrochemical synthesis
Cross-coupling reactive site
Reaction yield and purity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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